3-Ethyladamantan-1-ol

Description

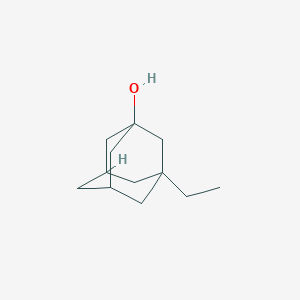

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFGNNHKXSJWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392803 | |

| Record name | 3-ethyladamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-87-5 | |

| Record name | 3-ethyladamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3 Ethyladamantan 1 Ol

Detailed Mechanistic Pathways of Hydroxylation and Derivatization

The functionalization of the adamantane (B196018) cage, particularly at its tertiary bridgehead positions, is a cornerstone of its chemistry. For 3-Ethyladamantan-1-ol, further hydroxylation or derivatization primarily occurs at the remaining bridgehead positions (5 and 7). The mechanisms for these transformations are often routed through high-energy intermediates like carbocations or radicals. rsc.orgrsc.orgnih.gov

Hydroxylation: The introduction of additional hydroxyl groups onto the this compound framework can be achieved through various oxidative methods. One common approach involves the use of strong oxidizing agents in the presence of transition metal catalysts. researchgate.net For instance, oxidation with systems like H₂O-CBr₄ in the presence of metal complexes can generate highly reactive species that abstract a hydrogen atom from a bridgehead position. researchgate.netresearchgate.net The general steps are:

Initiation: The catalyst system generates a highly reactive radical species.

Hydrogen Abstraction: The radical selectively abstracts a tertiary hydrogen atom from one of the unoccupied bridgehead positions (C5 or C7) of the this compound molecule. This is due to the lower bond dissociation energy of tertiary C-H bonds compared to secondary ones. nih.gov

Radical Recombination/Oxidation: The resulting adamantyl radical can then be trapped by an oxygen source (e.g., from water or another oxygen donor in the reaction mixture) to form the corresponding alcohol. Alternatively, the radical can be further oxidized to a carbocation, which is then quenched by water.

Derivatization: Derivatization of the hydroxyl group, for example, through esterification or etherification, follows standard organic reaction mechanisms. However, derivatization involving the adamantane skeleton often proceeds via carbocationic intermediates, especially in acidic media. For example, the reaction of this compound with a strong acid can lead to the formation of a 1-adamantyl cation, which can then be attacked by a nucleophile. The stability of the bridgehead carbocation is a key driving force in these reactions. nih.gov

C-H Bond Reactivity and Selectivity Profiles

The adamantane framework contains two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene (B1212753) bridges). The tertiary C-H bonds are significantly more reactive towards radical abstraction and electrophilic attack due to the greater stability of the resulting tertiary radical or carbocation intermediate. nih.gov In this compound, there are two remaining equivalent tertiary C-H bonds at the 5 and 7 positions, and one at the position bearing the ethyl group (C3). The C-H bond at the hydroxyl-bearing carbon (C1) is replaced by a C-O bond.

The selectivity of C-H functionalization is a critical aspect of adamantane chemistry. acs.org Reactions are highly selective for the tertiary positions. The bond dissociation energies (BDEs) for adamantane itself are approximately 99 kcal/mol for the tertiary C-H bonds and 96 kcal/mol for the secondary C-H bonds. nih.gov This difference, while seemingly small, leads to a pronounced preference for reaction at the bridgehead sites. The presence of the ethyl group, an electron-donating group, can further influence the reactivity of the nearby C-H bonds.

| Position | Bond Type | Relative Reactivity | Governing Factor |

|---|---|---|---|

| 5, 7 | Tertiary C-H | High | Stability of the resulting tertiary radical/carbocation. |

| 3 | Tertiary C-H | Moderate-High | Steric hindrance from the ethyl group may slightly reduce reactivity compared to unsubstituted bridgeheads. |

| 2, 4, 6, 8, 9, 10 | Secondary C-H | Low | Higher bond dissociation energy compared to tertiary C-H bonds. |

Investigation of Intermediates in Adamantane Alcohol Transformations (e.g., Carbocations, Radicals)

The synthesis and functionalization of adamantane derivatives are frequently mediated by carbocation or radical intermediates, which exhibit unique stability and reactivity. rsc.orgrsc.org

Carbocations: The 1-adamantyl carbocation is remarkably stable for a tertiary carbocation. This stability is attributed to hyperconjugation with the C-C bonds of the rigid cage structure. nih.gov In reactions involving this compound in acidic media, protonation of the hydroxyl group followed by the loss of water can generate a carbocation at the C1 position. This carbocation can then undergo rearrangement or be trapped by a nucleophile. Similarly, hydride abstraction from a bridgehead position can also generate a stable tertiary carbocation.

Radicals: Radical intermediates are also common in adamantane chemistry, particularly in C-H functionalization reactions. rsc.orgrsc.org The adamantyl radical, while not as exceptionally stable as the carbocation, is readily formed at the bridgehead positions. The geometry of the adamantane cage is such that the radical center cannot achieve a planar geometry, which slightly destabilizes it compared to acyclic tertiary radicals. nih.gov

| Intermediate | Position of Formation | Generating Conditions | Key Features |

|---|---|---|---|

| Carbocation | 1, 3, 5, 7 | Strongly acidic media, electrophilic attack. | High stability at bridgehead positions due to hyperconjugation. nih.gov |

| Radical | 3, 5, 7 | Radical initiators (e.g., peroxides), photolysis. | Selectively formed at tertiary C-H bonds. rsc.orgrsc.org |

Kinetic and Thermodynamic Aspects of Adamantane Alcohol Reactions

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetically controlled conditions (lower temperatures, short reaction times), the product that is formed fastest will predominate. This often corresponds to the reaction pathway with the lowest activation energy. For C-H functionalization, this would typically be the reaction at the most accessible and electronically favorable tertiary C-H bond.

Thermodynamic Control: Under thermodynamically controlled conditions (higher temperatures, longer reaction times, presence of a catalyst that allows for equilibrium), the most stable product will be the major isomer. Adamantane derivatives are generally very stable due to their strain-free structure. nih.gov Isomerization reactions of adamantanes, often catalyzed by Lewis acids, proceed via carbocationic intermediates and lead to the most stable isomer.

For instance, in the further hydroxylation of this compound, the kinetically favored product might be the 3-ethyladamantan-1,5-diol, while under thermodynamic control, a different diol isomer might be favored if it is more stable. The high stability of the adamantane cage itself means that reactions that preserve this structure are generally favored. researchgate.netnih.gov

Impact of the Ethyl Substituent on Adamantane Ring Reactivity and Electron Density

The ethyl group at the 3-position is an electron-donating group (EDG) through an inductive effect (+I). studypug.comwikipedia.org This has several consequences for the reactivity and electron density of the this compound molecule:

Activation of the Ring: The electron-donating nature of the ethyl group increases the electron density of the adamantane sigma-bond framework. This can make the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted adamantanol.

Stabilization of Intermediates: The +I effect of the ethyl group can further stabilize a carbocation or radical formed at the adjacent bridgehead positions (1, 5, and 7). This enhanced stability can lower the activation energy for reactions involving these intermediates.

Directing Effects: While stereoelectronic effects are less pronounced in the rigid adamantane system compared to aromatic rings, the ethyl group can still exert a directing influence. It can sterically hinder attack at the 3-position and electronically favor reactions at the other bridgehead positions. The increased electron density at the C1, C5, and C7 positions makes them more nucleophilic and thus more reactive towards electrophiles.

No Mesomeric Effect: It is important to note that the ethyl group's influence is primarily inductive. Unlike substituents on an aromatic ring, there is no resonance or mesomeric effect in the saturated adamantane system.

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation in Adamantanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Ethyladamantan-1-ol, ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity of the ethyl group and the hydroxyl group to the adamantane (B196018) cage.

Research Findings: While specific spectra for this compound are not widely published, data from analogous compounds such as 2-(2-Pyridinyl)-2-adamantanol and other adamantane derivatives allow for a detailed prediction of its spectral features. acs.orgrsc.orgacs.org The adamantane cage itself, without substitution, displays two signals in its ¹³C NMR spectrum due to its high Td symmetry. acs.org The introduction of two different substituents at the C1 (hydroxyl) and C3 (ethyl) bridgehead positions lowers the molecular symmetry, resulting in a more complex spectrum where chemically non-equivalent carbons and protons can be distinguished.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, resulting from spin-spin coupling. docbrown.info The protons on the adamantane cage would appear as a series of complex multiplets in the upfield region. oregonstate.edu

The ¹³C NMR spectrum would provide a unique signal for each chemically distinct carbon atom. The carbon bearing the hydroxyl group (C1) would be significantly deshielded, appearing downfield around 65-75 ppm. weebly.comlibretexts.org The carbons of the ethyl group would appear in the typical alkane region, while the bridgehead and methylene carbons of the adamantane cage would have characteristic shifts influenced by their spatial relationship to the substituents. oregonstate.edu Dynamic NMR studies on other substituted adamantanes have been used to determine the energy barriers for conformational changes, a technique that could be applied to study any potential restricted rotation of the ethyl group in this compound. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane-OH | ~1.5-2.5 | Singlet (broad) |

| Adamantane Cage-H | ~1.5-2.2 | Multiplets |

| Ethyl -CH₂- | ~1.4-1.6 | Quartet (q) |

| Ethyl -CH₃ | ~0.8-1.0 | Triplet (t) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantane C-OH (C1) | 68-75 |

| Adamantane C-Ethyl (C3) | 35-42 |

| Adamantane Bridgehead (C5, C7) | 30-35 |

| Adamantane Cage -CH₂- | 36-45 |

| Ethyl -CH₂- | 25-30 |

| Ethyl -CH₃ | 8-12 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Research Findings: For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding in the condensed phase. conicet.gov.ar The C-O stretching vibration would appear in the 1000-1100 cm⁻¹ range.

The aliphatic C-H stretching vibrations of both the adamantane cage and the ethyl group would be observed between 2850 and 3000 cm⁻¹. canada.ca The adamantane skeleton itself gives rise to a series of characteristic, sharp peaks in the fingerprint region (below 1500 cm⁻¹), which are useful for identifying the cage structure. researchgate.net Studies on other adamantane derivatives confirm that these cage modes, including C-C stretches and C-C-C bending and wagging modes, are sensitive to substitution patterns. canada.caresearchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. scispace.comworldscientific.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| CH₂ Scissoring | ~1450-1470 | Medium |

| C-O Stretch | 1000-1100 | Strong |

| Adamantane Cage Vibrations | 700-1300 | Medium-Weak, Sharp |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns.

Research Findings: The electron ionization (EI) mass spectrum of this compound (C₁₂H₂₀O) is expected to show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (180.29 g/mol ). The fragmentation of adamantane derivatives is well-documented. cdnsciencepub.comresearchgate.net For adamantanol compounds, a primary fragmentation pathway involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a significant [M-18]⁺ peak. researchgate.netsavemyexams.com

Another expected fragmentation is the cleavage of the ethyl group (C₂H₅, 29 Da), resulting in an [M-29]⁺ ion. The adamantyl cation itself (C₁₀H₁₅⁺, m/z 135) is a very stable fragment and is typically a prominent peak in the mass spectra of many adamantane derivatives. cdnsciencepub.comresearchgate.net Further fragmentation of the adamantane cage can lead to a series of smaller alkyl fragments or stable aromatic ions like the benzyl (B1604629) or tropylium (B1234903) ion (m/z 91), although this is more common in more substituted or strained adamantanes. cdnsciencepub.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₂H₁₈]⁺ | Loss of H₂O from M⁺ |

| 151 | [C₁₀H₁₅O]⁺ | Loss of ethyl group from M⁺ |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, from loss of H₂O and ethyl group, or direct fragmentation |

| 93, 79, 67 | [C₇H₉]⁺, [C₆H₇]⁺, [C₅H₇]⁺ | Further fragmentation of the adamantane cage |

Photoelectron Spectroscopy (PES) for Valence Electronic Structure Determination

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. rsc.org This allows for the determination of orbital energies and provides a sensitive probe of substituent effects.

Research Findings: The He(I) photoelectron spectrum of this compound would display features characteristic of both the adamantane cage and its substituents. The lowest ionization energy band would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to be a non-bonding orbital localized on the oxygen atom of the hydroxyl group. rsc.orgcore.ac.uk For 1-adamantanol (B105290), this ionization occurs around 9.3 eV. rsc.org The presence of the electron-donating ethyl group at the C3 position in this compound may slightly lower this ionization potential compared to 1-adamantanol.

At higher binding energies, a series of broad, overlapping bands would appear, corresponding to the ionization of the σ-orbitals of the adamantane cage and the ethyl group. core.ac.ukresearchgate.net The high symmetry of the parent adamantane molecule leads to degenerate orbitals, which are split upon substitution. core.ac.uk Comparing the PES spectrum of this compound to that of adamantane and 1-adamantanol would allow for the assignment of these bands and a detailed understanding of how the ethyl and hydroxyl groups perturb the cage's electronic structure. rsc.orgrsc.org

Predicted Vertical Ionization Energies for this compound

| Approximate Ionization Energy (eV) | Orbital Assignment |

|---|---|

| ~9.2 | Oxygen lone pair (nₒ) |

| 10.0 - 15.0 | σ orbitals of adamantane cage and ethyl group |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It reveals detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Research Findings: A single-crystal X-ray diffraction study of this compound would elucidate its solid-state architecture. Adamantane and its derivatives are known for their high propensity to form ordered crystalline solids. rsc.orgsemanticscholar.org The rigid adamantane cage acts as a robust building block, or "tecton," in crystal engineering. nih.govacs.org

Computational Chemistry and Quantum Mechanical Analysis of 3 Ethyladamantan 1 Ol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms and molecules. wikipedia.org In DFT, the total energy of a system is expressed in terms of its total one-electron density. wikipedia.org This approach is known for its accuracy and reasonable computational cost, making it a popular choice for studying adamantane (B196018) derivatives. wikipedia.orgjocpr.com

DFT calculations are employed to determine the optimized molecular geometry of 3-Ethyladamantan-1-ol, identifying the most stable arrangement of its atoms. The process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. For adamantane derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used to obtain reliable geometries and electronic properties. mdpi.comugm.ac.idnih.govscielo.org.mx These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. scielo.org.mx

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. scielo.org.mxscielo.org.mx A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ugm.ac.id

Studies on adamantane and its derivatives show that their electronic properties are highly tunable through functionalization. mdpi.com Pristine adamantane has a very wide HOMO-LUMO gap of approximately 9.33-9.45 eV, indicating high stability. mdpi.comacs.org Substituting the adamantane cage can significantly alter this gap. For instance, substitutions at the bridgehead (C1-type) position can narrow the HOMO-LUMO gap more effectively than substitutions at the methylene (B1212753) bridge (C2-type). mdpi.com Introducing electron-donating groups like amines or thiols tends to raise the HOMO energy, while electron-withdrawing groups like nitro or carbonyl groups lower the LUMO energy. acs.orgresearchgate.net The presence of both types of groups can create a "push-pull" effect, drastically reducing the energy gap. acs.org

For this compound, the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups act as substituents on the adamantane core. The hydroxyl group, in particular, can influence the electronic properties. mdpi.com DFT calculations can precisely determine the energies of the HOMO and LUMO, the energy gap, and other quantum chemical parameters that describe the molecule's reactivity. ugm.ac.idscielo.org.mx

Table 1: Calculated Quantum Chemical Parameters for Adamantane Derivatives (Illustrative)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Adamantane | B3LYP/6-31G(d) | -7.44 | 1.89 | 9.33 | mdpi.comresearchgate.net |

| 1,3-Diaza-adamantan-6-one | B3LYP/6-31G | -6.42 | -1.39 | 5.03 | ugm.ac.id |

| Adamantane-linked 1,2,4-triazole (B32235) (NO₂ substituted) | CE-B3LYP | -7.05 | -2.75 | 4.30 | nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scielo.org.mx The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). scielo.org.mx

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor.

In addition to MEP, charge distribution can be quantified using population analysis methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA). scielo.org.mx These calculations assign partial charges to each atom in the molecule, providing a more detailed understanding of charge delocalization and the electronic effects of substituents. scielo.org.mx

Ab Initio and Semi-Empirical Methods for Molecular Property Prediction

Beyond DFT, other computational methods are available for predicting molecular properties. These are generally categorized as ab initio and semi-empirical methods. wikipedia.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) fall into this category. They offer a hierarchy of accuracy, with methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) considered a "gold standard" for accuracy, though they are computationally very expensive. mdpi.com They can be used to obtain highly accurate energies and properties, often serving as benchmarks for other methods. mdpi.com

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. wikipedia.org This speed allows for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied.

For a molecule like this compound, ab initio calculations could provide a very precise benchmark for its geometric and electronic properties, while semi-empirical methods could be used for rapid screening of properties across a large number of related adamantane derivatives.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com Starting from an optimized geometry, MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com This method is particularly useful for exploring the conformational landscape of flexible molecules and understanding dynamic processes. mdpi.comaps.org

While the adamantane cage itself is rigid, the ethyl and hydroxyl substituents in this compound have rotational freedom. MD simulations can be used to explore the different conformations arising from the rotation around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. By simulating the molecule's dynamics, researchers can identify the most populated conformations, calculate the energy barriers between them, and understand how the molecule's shape fluctuates under different conditions, such as in a solvent. mdpi.com

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. rsc.org

For this compound, theoretical methods can be used to explore the mechanisms of its synthesis or its subsequent reactions. For example, DFT calculations could be used to model the reaction pathway for the addition of an ethyl group to an adamantanone precursor, followed by reduction to form the final alcohol. The calculations would involve locating the transition state structures for each step, which allows for the determination of activation energies. rsc.org This information helps in understanding reaction kinetics and can guide the optimization of experimental reaction conditions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Adamantane Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. jocpr.comjocpr.com These models are widely used in medicinal chemistry and materials science to predict the properties of new, unsynthesized compounds. scispace.com

For adamantane derivatives, QSPR models have been developed to predict properties such as chromatographic retention indices. jocpr.comjocpr.com The process involves:

Building a Dataset: A set of adamantane derivatives with known experimental property values is compiled. jocpr.com

Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or quantum chemical descriptors derived from computational methods like DFT. jocpr.com Quantum chemical descriptors include HOMO/LUMO energies, dipole moment, and atomic charges. jocpr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to find a mathematical equation that best relates the descriptors to the property of interest. jocpr.comjocpr.com Variable selection techniques, like genetic algorithms, are often employed to select the most relevant descriptors. jocpr.com

Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model development. jocpr.com

These models allow for the efficient screening of virtual libraries of adamantane derivatives, prioritizing the synthesis of compounds with desired properties. mdpi.com

Materials Science Applications and Polymer Chemistry of Adamantane Derived Scaffolds

Incorporation of Adamantane (B196018) Moieties into Polymer Systems

The integration of adamantane cages into polymer structures imparts a unique combination of properties, including enhanced thermal stability and mechanical strength. usm.edu The bulky nature of the adamantyl group makes it a valuable component for modifying polymer architectures, either as a pendant group or as an integral part of the polymer backbone. wikipedia.orgelsevierpure.com

The synthesis of adamantane-containing polymers leverages the reactivity of functional groups attached to the adamantane core. For a molecule like 3-Ethyladamantan-1-ol, the hydroxyl (-OH) group is a key reactive site. This functionality allows it to be used as a precursor for various polymerizable monomers.

One established method involves using adamantane alcohols, such as 1-adamantanol (B105290), in Friedel-Crafts alkylation reactions with aromatic compounds like acetanilide. rsc.org Subsequent hydrolysis yields adamantane-based diamines, which are crucial monomers for producing high-performance semi-alicyclic polyimides. rsc.org This synthetic route demonstrates how the hydroxyl group of an adamantane alcohol can be converted into amine functionalities, enabling its incorporation into polymer backbones through polycondensation.

Alternatively, the hydroxyl group can be esterified to produce adamantyl-containing acrylate (B77674) or methacrylate (B99206) monomers. researchgate.net These monomers can then undergo polymerization to create polymers with bulky adamantane pendant groups, which significantly influence the final material's properties. usm.eduresearchgate.net

A primary motivation for incorporating adamantane moieties into polymers is their dramatic effect on thermal and mechanical properties. usm.edu The rigid and bulky structure of the adamantane cage restricts the rotational mobility of polymer chains. researchgate.net This reduction in chain mobility leads to a significant increase in the polymer's stiffness and, most notably, its glass transition temperature (Tg). usm.eduelsevierpure.com

The increase in Tg is a well-documented phenomenon across various polymer families, including polyimides, poly(ether ether ketones), and acrylates. usm.edursc.org For instance, semi-alicyclic polyimides derived from adamantane-containing diamines exhibit exceptionally high glass transition temperatures, ranging from 285°C to 440°C. rsc.org Even as a pendant group, adamantane significantly elevates the Tg compared to the unsubstituted parent polymer. usm.eduelsevierpure.com The magnitude of this increase is surprisingly high, highlighting the profound impact of the adamantane cage on polymer physics. elsevierpure.com

| Polymer System | Adamantane Monomer/Derivative | Glass Transition Temperature (Tg) |

|---|---|---|

| Semi-alicyclic Polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285–440 °C rsc.org |

| Polymethacrylates | 1-Adamantyl methacrylate (AdMA) | 183–243 °C researchgate.net |

| Poly(1,3-adamantane)s | Butyl-substituted 1,3-dehydroadamantane | High, often decomposition occurs before Tg is reached acs.org |

The tetrahedral and highly symmetric geometry of the adamantane cage makes it an ideal building block, or "knot," for the construction of Microporous Organic Polymers (MOPs). magtech.com.cn These materials are characterized by a high specific surface area, low density, and excellent thermal and chemical stability. magtech.com.cnaston.ac.uk

MOPs are synthesized by connecting multi-substituted adamantane units with rigid linker molecules. magtech.com.cn For example, tetrakis(4-bromophenyl)adamantane or hexaphenylbiadamantane can be used in Suzuki coupling reactions to create robust, porous networks. aston.ac.ukmdpi.com These adamantane-based MOPs exhibit significant stability, with some showing resistance to strong acids and bases and thermal stability at temperatures exceeding 500°C. mdpi.com The inherent rigidity of the adamantane core prevents the polymer network from collapsing, thus maintaining permanent porosity. aston.ac.uk

Functional Materials for Gas Adsorption and Separation

The permanent porosity and high surface area of adamantane-based MOPs make them promising candidates for applications in gas storage and separation. magtech.com.cnaston.ac.uk The inefficient packing of the rigid polymer chains creates intrinsic micropores that can selectively adsorb small gas molecules. rsc.org

Research has shown that adamantane-based MOPs can effectively capture gases such as carbon dioxide (CO2), hydrogen (H2), and methane (B114726) (CH4). aston.ac.uknih.gov For instance, a microporous poly(Schiff base) constructed from adamantane precursors demonstrated a CO2 uptake of 13.6 wt% at 273 K and 1 bar. magtech.com.cn Another tetraphenyladamantane-based microporous polyimide showed a CO2 uptake of 14.6 wt% under the same conditions. magtech.com.cn The selectivity for CO2 over other gases like nitrogen (N2) is a key feature, with some materials showing CO2/N2 selectivity as high as 112. magtech.com.cn

| Adamantane-Based Material | Gas | Adsorption Capacity | Conditions |

|---|---|---|---|

| Microporous Poly(Schiff base) (PSN-3) | CO2 | 13.6 wt% magtech.com.cn | 273 K / 1 bar |

| Microporous Poly(Schiff base) (PSN-3) | H2 | 1.32 wt% magtech.com.cn | 77 K / 1 bar |

| Tetraphenyladamantane Polyimide | CO2 | 14.6 wt% magtech.com.cn | 273 K / 1 bar |

| Tetraphenyladamantane Polycyanurate | CO2 | 12.8 wt% magtech.com.cn | 273 K / 1 bar |

| Hexaphenylbiadamantane MOPs | CO2 | ~10 wt% aston.ac.uk | 273 K / 1 bar |

| HBPBA-D Framework | CO2 | 8.9-9.0 wt% nih.govnih.gov | 273 K / 1 bar |

| HBPBA-D Framework | CH4 | 1.43-1.63 wt% nih.govnih.gov | 273 K / 1 bar |

These properties make adamantane-derived frameworks efficient and stable adsorbents for applications like natural gas purification and toxic vapor capture, even in harsh environments. nih.govnih.gov

Self-Assembly of Adamantane-Based Molecular Crystals and Nanostructures

Adamantane derivatives are valuable building blocks for crystal engineering and the design of self-assembling nanostructures. wikipedia.org The rigid adamantyl moiety can serve as an efficient scaffold to create derivatives with specific conformations and packing systems in the solid state. nih.gov

The propensity of adamantane derivatives to form aggregates is a key aspect of their self-assembly behavior. This aggregation can be driven by van der Waals forces and, in the case of functionalized adamantanes like this compound, by hydrogen bonding. nih.govacs.org The hydroxyl group can act as a hydrogen bond donor and acceptor, directing the formation of specific supramolecular architectures.

This controlled self-assembly has been exploited in various ways. For example, adamantane derivatives have been used to facilitate the cocrystallization of liquid molecules that are otherwise difficult to crystallize, allowing for their structural determination via X-ray crystallography. rsc.org Furthermore, the predictable aggregation of adamantane units, known as long-range synthon Aufbau modules (LSAMs), can be used to influence the crystal packing of more complex organic solids. nih.govacs.org

Application of Adamantane Derivatives in Optical Materials

Adamantane derivatives have found applications in the development of advanced optical materials due to their unique combination of properties. google.com Incorporating the adamantane cage into polymers can lead to materials with excellent optical transparency, high thermal resistance, and desirable electrical properties like low dielectric constants. rsc.orgarxiv.org

Polyimides derived from adamantane-containing diamines are a prime example. These polymers are not only exceptionally heat-resistant but are also highly transparent and colorless, with optical transmittance greater than 80% at a wavelength of 400 nm. rsc.org The bulky, non-aromatic adamantane structure helps to reduce the formation of charge-transfer complexes between polymer chains, which is a common cause of color in traditional aromatic polyimides. This makes them suitable for applications in optical and optoelectronic devices where clarity and stability are crucial. rsc.org

Furthermore, the introduction of adamantane can be used to tune the electronic and optical properties of materials. researchgate.net First-principles investigations have shown that crystals made from functionalized adamantane molecules can exhibit wide and direct bandgaps and low dielectric constants, making them potential low-κ materials for use in nanodevices. arxiv.org

Adamantane-Type Clusters and Their Diverse Materials Properties

Adamantane-type clusters are a fascinating class of compounds that mimic the diamondoid structure of adamantane itself but are composed of a variety of elements. These clusters often exhibit interesting and potentially useful materials properties, including in the realm of nonlinear optics and as precursors for advanced materials. nih.gov

While direct research specifically detailing the incorporation of this compound into adamantane-type clusters is not extensively documented in publicly available literature, its structure suggests it could serve as a valuable precursor or ligand in their synthesis. The hydroxyl group can act as a reactive site to bind to metal or metalloid centers, forming the core of a cluster. The 3-ethyladamantyl group would then function as a bulky, solubilizing, and structurally directing organic substituent on the periphery of the cluster.

The synthesis of such clusters often involves the reaction of a suitable precursor, such as a metal halide or alkoxide, with a polyfunctional organic ligand. In this context, this compound could be envisioned to react to form, for example, adamantyl-substituted metal-oxo clusters. The properties of these resulting clusters would be highly dependent on the nature of the core atoms and the steric and electronic influence of the 3-ethyladamantyl groups. Research in this area continues to explore the vast possibilities of creating novel materials with tailored properties based on these diamondoid scaffolds.

Catalysis and Ligand Design Based on Adamantane Derived Architectures

Adamantyl-Substituted Ligands in Homogeneous and Heterogeneous Catalysis

Adamantane (B196018) derivatives are frequently employed in catalyst development due to their advantageous properties, including a rigid hydrocarbon framework, significant steric bulk, and chemical inertness. researchgate.net These characteristics make them ideal building blocks for designing ligands that can enhance catalyst stability, activity, and selectivity in both homogeneous and heterogeneous systems. The functionalization of the adamantane cage allows for the tuning of a ligand's properties to suit specific catalytic transformations. researchgate.net

Steric Bulk and Electronic Properties in Ligand Design

The design of effective ligands is a cornerstone of modern catalysis, balancing steric and electronic effects to control the reactivity of a metal center. The adamantyl group is particularly notable for its significant steric presence. researchgate.net This bulk can be instrumental in creating a specific coordination environment around a metal, which can promote certain reaction pathways while inhibiting others. For instance, the steric hindrance provided by an adamantyl group can prevent catalyst deactivation pathways, such as the formation of inactive dimers. rsc.org

Application in C-C, C-N, and C-Heteroatom Bond Formation Reactions

While specific studies detailing the use of 3-Ethyladamantan-1-ol as a ligand in bond-forming reactions are not extensively documented, the broader class of adamantyl-containing ligands has seen application in various cross-coupling reactions. The functionalization of adamantane scaffolds through catalytic methods, such as Negishi cross-coupling, has been a subject of study for creating diverse C-C, C-N, and C-X (where X is a heteroatom) bonds. researchgate.net Ligands bearing adamantyl groups are often valued in reactions where catalyst stability and longevity are crucial.

Organocatalytic Systems Employing Adamantane Scaffolds

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents another area where adamantane scaffolds are of interest. researchgate.net The rigidity and well-defined three-dimensional structure of adamantane make it an attractive core for the construction of chiral organocatalysts. While specific examples employing this compound are not prominent in the literature, the principle of using a chiral adamantane framework to induce asymmetry in reactions is an active area of research. The hydroxyl group of this compound could, for instance, be a handle to attach other catalytically active moieties.

Design of Recoverable Catalysts via Supramolecular Interactions with Adamantane Moieties

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. The strong and specific non-covalent interactions between adamantane and host molecules like cyclodextrins and cucurbiturils offer an elegant solution to this problem. nih.govmdpi.com By attaching an adamantyl group to a homogeneous catalyst, it can be reversibly immobilized on a solid support functionalized with a corresponding host molecule. This host-guest chemistry allows for the benefits of homogeneous catalysis (high activity and selectivity) to be combined with the ease of separation characteristic of heterogeneous catalysts. nih.govnih.gov The 3-ethyladamantyl group of the title compound is well-suited for such supramolecular recognition, making it a potential component in the design of recyclable catalytic systems.

Catalyst Development for Environmentally Benign Chemical Transformations

The principles of green chemistry increasingly guide the development of new catalytic processes. This includes the use of catalysts that are robust, recyclable, and operate under mild conditions. Adamantane-based catalysts can contribute to this goal due to their high stability, which can lead to longer catalyst lifetimes and reduced waste. researchgate.net Furthermore, the application of adamantane moieties in recoverable catalyst systems directly addresses the green chemistry principle of maximizing atom economy and simplifying purification processes. The development of catalysts based on readily available and modifiable scaffolds like this compound is in line with the objectives of creating more sustainable chemical transformations.

Supramolecular Chemistry of Adamantane Derivatives and Host Guest Interactions

Host-Guest Recognition with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

The non-covalent, reversible binding of a guest molecule to a complementary host molecule is the cornerstone of molecular recognition in supramolecular chemistry. Adamantane (B196018) derivatives are particularly effective guest molecules for macrocyclic hosts like cyclodextrins and cucurbiturils due to their complementary size, shape, and chemical properties. nih.govrsc.org

Cyclodextrins , particularly β-cyclodextrin, have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. The dimensions of the β-cyclodextrin cavity are well-suited to encapsulate the adamantane cage, leading to the formation of stable inclusion complexes. nih.govresearchgate.net This interaction is highly specific, with the stability of the complex being influenced by the size and shape of both the host and guest. nih.govmdpi.com For instance, while β-cyclodextrin is an excellent host for adamantane derivatives, α- and γ-cyclodextrins are generally less effective due to their smaller and larger cavity sizes, respectively. rsc.org

Cucurbit[n]urils , another class of macrocyclic hosts, also form highly stable complexes with adamantane derivatives. rsc.orgnih.gov Cucurbit ajol.infouril (CB ajol.info), in particular, exhibits exceptionally high affinity for adamantane guests, with association constants that can be several orders of magnitude higher than those observed with β-cyclodextrin. nih.govsnmjournals.orgnih.gov This strong binding is attributed to a combination of hydrophobic and ion-dipole interactions between the adamantane guest and the carbonyl-fringed portals of the cucurbituril (B1219460) host. nih.govsnmjournals.org

The orientation of the adamantane guest within the host cavity can be influenced by the nature of its substituents. For example, studies with charged adamantane derivatives have shown that the substituent's charge can dictate its position relative to the wider or narrower opening of the cyclodextrin (B1172386) cavity. ruc.dk

Formation and Stability of Adamantane-Containing Inclusion Complexes

The formation of inclusion complexes between adamantane derivatives and macrocyclic hosts is a dynamic and reversible process. The stability of these complexes is quantified by the association constant (K_a) or the dissociation constant (K_d), which are inversely related. A high K_a value indicates a stable complex.

The stoichiometry of these inclusion complexes can vary. While 1:1 host-guest complexes are common, other ratios such as 2:2, 3:2, and 1:2 (guest:host) have also been observed, particularly in the solid state. nih.gov For example, β-cyclodextrin has been shown to form a 2:2 complex with 1-adamantanol (B105290). nih.gov

The stability of these complexes is influenced by several factors, including the specific adamantane derivative and the host molecule. The table below presents the stability constants for the inclusion complexes of β-cyclodextrin with various adamantane derivatives.

| Adamantane Derivative | Host | log K₁ | Reference |

|---|---|---|---|

| Amantadinium | β-Cyclodextrin | 3.9 ± 0.1 | ajol.inforesearchgate.net |

| Rimantadinium | β-Cyclodextrin | 5.1 ± 0.2 | ajol.inforesearchgate.net |

| Memantinium | β-Cyclodextrin | 3.3 ± 0.1 | ajol.inforesearchgate.net |

This table is interactive. Click on the headers to sort the data.

Construction of Supramolecular Polymers, Rotaxanes, and Pseudorotaxanes

The strong and specific interactions between adamantane derivatives and macrocyclic hosts are utilized in the construction of complex supramolecular architectures such as supramolecular polymers, rotaxanes, and pseudorotaxanes.

Supramolecular polymers are formed through the self-assembly of monomeric units held together by non-covalent interactions. Adamantane-functionalized monomers can be linked together by host molecules like cyclodextrins to form linear or cross-linked supramolecular polymers. researchgate.net

Pseudorotaxanes are formed when a linear molecule threads through the cavity of a macrocyclic host without any bulky end groups to prevent dethreading. Adamantane-modified polymers can form polypseudorotaxanes with cyclodextrins. nycu.edu.tw

Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" molecule threaded through a macrocyclic "wheel" and capped with bulky "stopper" groups to prevent the wheel from slipping off. The adamantyl group is an excellent stopper due to its size and its strong interaction with the cyclodextrin wheel. researchgate.netacs.orgugr.es The synthesis of rotaxanes can be achieved by threading an adamantane-terminated axle through a cyclodextrin and then attaching a second bulky stopper group.

Non-Covalent Interactions Governing Supramolecular Assembly

The formation and stability of adamantane-containing supramolecular assemblies are governed by a variety of non-covalent interactions.

Van der Waals forces also play a crucial role in the snug fit between the adamantane guest and the host cavity, maximizing the contact surface area and contributing to the stability of the inclusion complex. nih.gov

Hydrogen bonds can also contribute to the stability and structure of the resulting supramolecular assemblies, particularly in the solid state. acs.orgnih.gov For instance, hydrogen bonding between hydroxyl groups of adjacent cyclodextrin molecules can lead to the formation of dimeric or polymeric structures. nih.gov

In the case of cucurbiturils, ion-dipole interactions between the carbonyl portals of the host and charged or polar groups on the adamantane guest can significantly enhance the binding affinity. nih.govsnmjournals.org

Chemical Modifications of Adamantane for Enhanced Supramolecular Performance

The chemical modification of the adamantane scaffold allows for the fine-tuning of its supramolecular properties and the creation of functional systems. By introducing various substituents onto the adamantane cage, it is possible to alter its solubility, binding affinity, and ability to participate in further chemical reactions. tandfonline.comacs.org

For instance, the introduction of charged groups like ammonium (B1175870) or carboxylate can influence the orientation of the guest within the host cavity and can be used to create pH-responsive systems. ruc.dk The attachment of adamantane moieties to other molecules, such as polymers, nanoparticles, or drugs, allows for their non-covalent association with cyclodextrin- or cucurbituril-modified surfaces or carriers. rsc.orgacs.orgrsc.org This strategy has been employed to develop drug delivery systems, biosensors, and self-healing materials.

The synthesis of adamantane derivatives with reactive groups enables their incorporation into larger, covalently linked structures while retaining their ability to act as supramolecular recognition motifs. researchgate.net For example, adamantane-containing monomers can be used in polymerization reactions to create polymers with pendant adamantyl groups that can then form host-guest complexes with cyclodextrins. nycu.edu.tw

Q & A

Advanced Research Question

- DFT simulations : Calculate logP (partition coefficient) and pKa for solubility predictions.

- Molecular dynamics (MD) : Model diffusion coefficients in lipid membranes for drug delivery applications.

- Database mining : Cross-validate predictions with REAXYS or PISTACHIO datasets for accuracy .

How does this compound interact with biological macromolecules in enzyme inhibition studies?

Advanced Research Question

Methodological approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.